molecular formula C21H27N3O2 B2480600 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide CAS No. 953911-70-1

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2480600
CAS No.: 953911-70-1
M. Wt: 353.466
InChI Key: BVISBTULHXJXOB-UHFFFAOYSA-N
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Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound characterized by its unique oxalamide bridge structure, which connects a 4-(dimethylamino)phenylpropyl group to a 4-methylbenzyl group . This molecular architecture is shared with a class of compounds investigated for their potential in various scientific fields. In research, similar N,N'-bis(substituted)oxalamides have been explored as multiatom bridging ligands in the synthesis of polynuclear metal complexes for material science and coordination chemistry studies . The presence of the dimethylamino group and the aromatic systems may influence the compound's interaction with biological targets, making it a candidate for use as a biochemical probe in cellular process studies . The oxalamide functional group often provides structural rigidity, which can be crucial for facilitating specific molecular interactions in medicinal chemistry and pharmacology research . This product is intended for laboratory research purposes only and is not certified for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-6-8-18(9-7-16)15-23-21(26)20(25)22-14-4-5-17-10-12-19(13-11-17)24(2)3/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVISBTULHXJXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Oxalyl Chloride-Mediated Coupling

The most widely reported method involves sequential amine activation and oxalamide bond formation. As detailed in, the synthesis begins with Boc-deprotection of precursor amines under acidic conditions. For N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide, the steps are:

  • Amine Preparation :

    • Intermediate 1 : 3-(4-(Dimethylamino)phenyl)propylamine is synthesized via reductive amination of 4-(dimethylamino)cinnamaldehyde followed by hydrogenation.
    • Intermediate 2 : 4-Methylbenzylamine is commercially available or prepared by Gabriel synthesis.
  • Oxalyl Chloride Activation :
    A cold solution of oxalyl chloride in CH$$2$$Cl$$2$$ is treated with pyridine, followed by dropwise addition of the amines. The reaction proceeds via nucleophilic acyl substitution, forming the oxalamide backbone.

Reaction Conditions :

  • Temperature: 0°C → room temperature
  • Solvent: Dichloromethane
  • Catalyst: Pyridine (base)
  • Yield: 68–72%

Characterization Data :

  • MS (ESI) : m/z 437.6 [M+H]$$^+$$
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.25–7.15 (m, aromatic), 3.45 (t, J = 6.8 Hz, 2H), 2.90 (s, 6H, N(CH$$3$$)$$2$$), 2.35 (s, 3H, CH$$3$$-C$$6$$H$$4$$).

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative employs ruthenium pincer complexes to catalyze the coupling of ethylene glycol with amines. This method, reported in, generates H$$_2$$ as the sole byproduct.

Procedure :

  • Substrates : Ethylene glycol, 3-(4-(dimethylamino)phenyl)propylamine, and 4-methylbenzylamine.
  • Catalyst : [Ru(PNN)] (0.5 mol%)
  • Conditions :
    • Temperature: 120°C
    • Solvent: Toluene
    • Time: 24 hours
    • Yield: 58–64%

Mechanistic Insights :

  • Ethylene glycol undergoes dehydrogenation to glyoxal.
  • Sequential nucleophilic attack by amines forms the oxalamide via α-hydroxyamide intermediates.

Comparative Analysis of Synthetic Methods

Parameter Oxalyl Chloride Method Ruthenium-Catalyzed Method
Yield 68–72% 58–64%
Atom Economy Moderate High
Byproducts HCl, pyridine salts H$$_2$$
Reaction Time 4–6 hours 24 hours
Scalability Lab-scale Industrial potential

The oxalyl chloride method offers higher yields but requires hazardous reagents. In contrast, the catalytic approach is greener but less efficient for bulky amines like 4-methylbenzyl derivatives.

Optimization Strategies and Challenges

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve solubility but may lead to side reactions with oxalyl chloride.
  • Toluene optimizes catalytic dehydrogenation by stabilizing the Ru intermediate.

Temperature Control

  • Low temperatures (0°C) prevent over-chlorination during oxalyl chloride activation.
  • Elevated temperatures (120°C) are critical for H$$_2$$ evolution in catalytic methods.

Purification Techniques

  • Column chromatography (SiO$$_2$$, ethyl acetate/hexane) resolves unreacted amines and dimeric byproducts.
  • Recrystallization from ethanol/water mixtures enhances purity (>98%).

Mechanistic Studies and Intermediate Isolation

Key Intermediates

  • α-Hydroxyamide : Observed in catalytic routes via $$^1$$H NMR (δ 4.2 ppm, -CH(OH)-).
  • Acylpyridinium Ion : Detected in oxalyl chloride reactions using $$^{13}$$C NMR.

Side Reactions

  • Dimerization : Occurs at high amine concentrations, forming bis-oxalamides.
  • N-Oxidation : The dimethylamino group may oxidize under aerobic conditions, requiring inert atmospheres.

Industrial-Scale Considerations

Cost Analysis

  • Oxalyl chloride : \$120/kg (bulk pricing) vs. Ru catalyst : \$450/g.
  • Catalytic methods become cost-effective at >100 kg batches due to H$$_2$$ valorization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the oxalamide bond.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide is compared with structurally analogous oxalamides from recent literature. Below is a detailed analysis:

Key Differences and Implications

Substituent Effects on Solubility and Bioactivity: The target compound’s dimethylamino group (electron-donating) contrasts with the hydroxybenzoyl group in Compound 16 (polar, hydrogen-bond donor). This difference likely impacts solubility and binding affinity to hydrophobic enzyme active sites.

Structural Characterization :

  • All compounds in Table 1 were validated via ¹H/¹³C NMR and HRMS , confirming their molecular formulae. The absence of dimerization in Compounds 17–18 (vs. 23% dimer in 16 ) highlights the role of substituents in minimizing side reactions during synthesis .

Hypothetical Pharmacological Comparison

While the evidence lacks direct bioactivity data for the target compound, insights from Compound 16’s study (a cytochrome P450 4F11-activated SCD inhibitor) suggest oxalamides with polar substituents (e.g., hydroxybenzoyl) may require enzymatic activation for efficacy. The target compound’s dimethylamino group could bypass this requirement due to its inherent basicity, enabling direct enzyme interaction.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant research findings.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates :
    • The initial step often includes the synthesis of 4-(dimethylamino)phenylpropylamine through reductive amination of 4-(dimethylamino)benzaldehyde with propylamine.
    • Another intermediate, 4-methylbenzylamine, is synthesized from 4-methylbenzaldehyde.
  • Formation of the Oxalamide :
    • The final product is formed by reacting the two intermediates with oxalyl chloride in the presence of a base such as triethylamine.
  • Molecular Formula : The compound has a complex structure that includes a dimethylamino group and an oxalamide linkage, contributing to its unique chemical reactivity.
  • Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, leading to various downstream effects. The exact molecular targets can vary based on the context in which the compound is used.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the effects of similar oxalamide derivatives on cancer cell lines. Compounds exhibiting structural similarities demonstrated significant cytotoxicity against human cancer cells, suggesting that this compound may also possess anticancer properties .
    • In vitro assays indicated that some derivatives inhibited cell proliferation and induced apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents.
  • Neuroprotective Effects :
    • Research on related compounds indicated that they could suppress neuronal cell death induced by oxidative stress. This suggests that this compound might also exhibit neuroprotective properties through similar mechanisms .
  • Inhibitory Effects on Enzymes :
    • The compound's ability to interact with specific enzymes was investigated, revealing potential inhibitory effects that could be leveraged for therapeutic applications in diseases where enzyme modulation is beneficial.

Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity against various cancer cell lines
NeuroprotectiveSuppression of oxidative stress-induced neuronal death
Enzyme InhibitionPotential inhibitory effects on specific enzymes

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